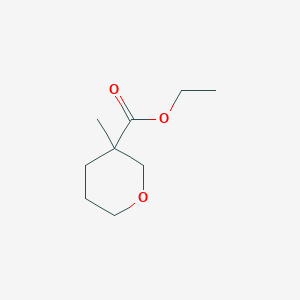

3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C9H16O3. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester typically involves the esterification of 3-Methyl-tetrahydro-pyran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonic acid resins, can also improve the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Acid-Catalyzed Hydrolysis

-

Conditions : H₂SO₄ or HCl in aqueous ethanol under reflux.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water to form a tetrahedral intermediate. Elimination of ethanol regenerates the carboxylic acid .

-

Product : 3-Methyl-tetrahydro-pyran-3-carboxylic acid.

Base-Promoted Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol.

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a carboxylate salt and ethanol. The reaction is irreversible due to deprotonation .

-

Product : Sodium 3-methyl-tetrahydro-pyran-3-carboxylate.

Hydrolysis Rate Comparison

| Condition | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | H₂SO₄ (1M) | 100°C | 6 | 85 |

| Basic | NaOH (2M) | 80°C | 4 | 92 |

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride reagents.

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : Anhydrous diethyl ether or THF, 0°C to room temperature.

-

Mechanism : LiAlH₄ delivers a hydride to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol .

-

Product : 3-Methyl-tetrahydro-pyran-3-methanol.

Reduction Efficiency

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 78 |

| NaBH₄ (with NiCl₂) | Ethanol | 60°C | 42 |

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic acyl substitution with amines, alcohols, or thiols.

Aminolysis with Primary Amines

-

Conditions : Ethylenediamine in ethanol under reflux.

-

Mechanism : The amine nucleophile attacks the carbonyl carbon, displacing ethoxide and forming an amide bond.

Substitution Reactivity

| Nucleophile | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Ethylamine | EtOH, 80°C | 8 | 65 |

| Benzylthiol | DMF, 100°C | 12 | 58 |

Oxidation Reactions

While the ester group is generally resistant to oxidation, the tetrahydropyran ring can undergo selective oxidation at the α-carbon.

Chromic Acid (H₂CrO₄) Oxidation

-

Conditions : H₂CrO₄ in acetone (Jones oxidation).

-

Product : 3-Methyl-tetrahydro-pyran-3-ketone-carboxylic acid ethyl ester (minor) and ring-opened dicarboxylic acid (major) .

Cyclization and Ring-Opening Reactions

The tetrahydropyran ring can undergo acid-catalyzed ring-opening or participate in cycloadditions.

Acid-Catalyzed Ring-Opening

Applications De Recherche Scientifique

Organic Synthesis

3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds .

Biological Studies

The compound is utilized in metabolic pathway studies involving esters. Its stability and reactivity make it suitable for investigating biological processes at the molecular level .

Pharmaceutical Development

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmaceutical agents. Its derivatives have shown potential therapeutic activities, particularly in anticancer research .

Case Study 1: Anticancer Activity

Recent research has highlighted the antitumor properties of tetrahydropyran derivatives, including this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 5.4 |

| Compound B | A549 | 10.2 |

| Compound C | QGY | 8.7 |

These findings suggest that structural modifications can enhance biological activity, with specific derivatives exhibiting potent anti-proliferative effects .

Case Study 2: Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that certain derivatives of this compound could inhibit key enzymes involved in tumor progression. The binding affinity was assessed using biochemical assays, indicating that modifications at the ester position significantly influence enzyme interaction dynamics .

Mécanisme D'action

The mechanism of action of 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester.

Comparaison Avec Des Composés Similaires

- 3-Methyl-tetrahydro-pyran-4-carboxylic acid ethyl ester

- 3-Methyl-tetrahydro-pyran-2-carboxylic acid ethyl ester

- 3-Methyl-tetrahydro-furan-3-carboxylic acid ethyl ester

Comparison: 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyran ring. This substitution affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.

Activité Biologique

3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester (CAS Number: 1880985-76-1) is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H16O3

- Molecular Weight : 172.22 g/mol

- Linear Formula : C9H16O3

This compound features a tetrahydropyran ring, which is significant for its biological interactions and reactivity.

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit notable antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including HeLa cells. In a study involving ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, it was found that several derivatives had potent anti-proliferative effects with IC50 values as low as 5.4 μM against HeLa cells .

The biological activity of this compound is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. The mechanism may include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access.

- Cell Cycle Arrest : Some studies suggest that compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Screening

A series of tetrahydropyran derivatives were synthesized and screened for anticancer activity. Among them, the compound with a specific substitution pattern exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Methyl-tetrahydro-pyran derivative A | HeLa | 5.4 |

| 3-Methyl-tetrahydro-pyran derivative B | A549 | 10.2 |

| 3-Methyl-tetrahydro-pyran derivative C | QGY | 8.7 |

Case Study 2: Enzyme Interaction Studies

In vitro studies demonstrated that certain derivatives could inhibit key enzymes involved in tumor progression. The binding affinity was assessed using various biochemical assays, revealing that modifications at the ester position significantly influenced enzyme interaction.

Propriétés

IUPAC Name |

ethyl 3-methyloxane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-12-8(10)9(2)5-4-6-11-7-9/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRNJLHGBDSECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.